1,1'-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide
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Overview
Description
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a quaternary ammonium compound that features two pyridinium rings connected by an octane chain
Preparation Methods
The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide typically involves the reaction of 3,5-dimethylpyridine with 1,8-dibromooctane in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide include other quaternary ammonium compounds like benzalkonium chloride and cetylpyridinium chloride. Compared to these compounds, 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has a longer alkyl chain, which may enhance its membrane-disrupting properties and increase its efficacy in certain applications.
Conclusion
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject for ongoing research and development.
Properties
CAS No. |
130099-96-6 |
---|---|
Molecular Formula |
C22H34I2N2 |
Molecular Weight |
580.3 g/mol |
IUPAC Name |
1-[8-(3,5-dimethylpyridin-1-ium-1-yl)octyl]-3,5-dimethylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-19-13-20(2)16-23(15-19)11-9-7-5-6-8-10-12-24-17-21(3)14-22(4)18-24;;/h13-18H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
UAZLFUQCRMSLAG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CCCCCCCC[N+]2=CC(=CC(=C2)C)C)C.[I-].[I-] |
Origin of Product |
United States |
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